Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one
Description
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Structure
2D Structure
Properties
IUPAC Name |
2,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c10-6-8-4-5-3-7-1-2-9(5)6/h5,7H,1-4H2,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGLANPQFMENLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Imidazo 1,5 a Pyrazine Ring Systems in Synthetic Organic and Medicinal Chemistry Research
The imidazo[1,5-a]pyrazine (B1201761) core, a fused bicyclic heteroaromatic system, is a recognized "privileged structure" in medicinal chemistry. nih.gov This designation stems from its ability to serve as a versatile scaffold for the development of ligands for a wide array of biological targets. The rigid, planar nature of the aromatic system, combined with the strategic placement of nitrogen atoms, allows for diverse functionalization and interaction with protein binding sites.
Research has demonstrated the broad therapeutic potential of imidazo[1,5-a]pyrazine derivatives. For instance, certain substituted imidazo[1,5-a]pyrazines have been investigated as potent inhibitors of c-Src kinase, a protein implicated in cancer and the progression of acute ischemic stroke. nih.gov In one study, specific derivatives demonstrated significant neuroprotective effects in animal models of stroke. nih.gov Furthermore, this scaffold has been explored for the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, which are of interest for treating certain cancers and inflammatory diseases. researchgate.net More recently, derivatives of imidazo[1,5-a]pyrazin-8(7H)-one have been identified as potent inhibitors of BRD9, a subunit of a chromatin remodeling complex linked to various human cancers. nih.gov
Beyond specific enzyme inhibition, the imidazo[1,5-a]pyridine (B1214698) ring system, a close structural relative, has shown promise in materials science, with derivatives exhibiting luminescent properties suitable for applications in optoelectronic devices and as biological probes. researchgate.netchemicalbook.com The diverse applications of the broader imidazo[1,5-a]pyrazine and related ring systems underscore the foundational importance of this heterocyclic family in contemporary chemical research.
Table 1: Selected Research Findings on Imidazo[1,5-a]pyrazine Derivatives
| Derivative Class | Therapeutic/Research Area | Key Findings |
| C-5 Substituted Imidazo[1,5-a]pyrazines | Acute Ischemic Stroke | Identified as potent c-Src inhibitors with neuroprotective efficacy in rat models. nih.gov |
| Imidazo[1,5-a]pyrazine Derivatives | Oncology/Immunology | Investigated as PI3Kδ inhibitors. researchgate.net |
| Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives | Oncology | Act as potent inhibitors of the BRD9 bromodomain, showing anti-proliferative effects in tumor cells. nih.gov |
| Imidazo[1,5-a]pyridine Derivatives | Materials Science | Exhibit luminescence, making them useful for optoelectronic devices and as fluorescent probes. researchgate.netchemicalbook.com |
Historical Context of Hexahydroimidazo 1,5 a Pyrazin 3 2h One Scaffold Exploration in Academic Research
Foundational Synthetic Routes to the this compound Core
The initial development of synthetic pathways to the this compound core has been centered on establishing reliable methods for constructing the fundamental bicyclic ring system. These foundational routes are crucial for accessing the basic scaffold, upon which further chemical diversity can be built.
Cyclization reactions are a cornerstone in the synthesis of the this compound core. These reactions typically involve the formation of one of the heterocyclic rings from a pre-functionalized linear or monocyclic precursor. A common strategy involves the intramolecular cyclization of a suitably substituted piperazine (B1678402) derivative. For instance, the synthesis of 7-phenyl-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives has been reported, starting from aniline and methyl-2-chloroacrylate to form an intermediate 3-carbomethoxy-1-phenylpiperazine over six steps. nih.gov This piperazine intermediate then undergoes further transformations, including a final cyclization step, to yield the desired fused imidazopyrazinone ring system. The efficiency of these cyclization reactions can be influenced by factors such as the nature of the substituents, the solvent, and the catalyst employed.
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like substituted this compound derivatives in a single step. mdpi.com The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example of an MCR used to synthesize fused imidazole (B134444) heterocycles, including imidazo[1,2-a]pyrazines. researchgate.netrug.nl This reaction typically involves the condensation of an aminoazine (such as an aminopyrazine), an aldehyde, and an isocyanide. researchgate.net By employing a substituted piperazin-2-amine or a related precursor as the amino-heterocycle component, this methodology can be adapted to access the this compound scaffold. The versatility of the GBB reaction allows for the introduction of a wide range of substituents at various positions of the bicyclic core by simply changing the starting components. rug.nl
Table 1: Representative Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyrazine (B1224502) Synthesis This table illustrates the general components for a related scaffold, adaptable for the target compound.
| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Resulting Scaffold |
|---|---|---|---|
| 2-Aminopyrazine | Benzaldehyde | Cyclohexyl isocyanide | 2-Phenyl-3-(cyclohexylamino)imidazo[1,2-a]pyrazine |
| 2-Amino-5-bromopyridine | 3,5-Dimethoxybenzaldehyde | Cyclohexyl isocyanide | 6-Bromo-2-(3,5-dimethoxyphenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyrazine |
Advanced Synthetic Strategies for this compound Analogs
To meet the demands for structurally diverse and stereochemically pure compounds, advanced synthetic strategies have been developed. These methods focus on stereocontrol, high-throughput synthesis, and procedural efficiency.
The stereoselective synthesis of chiral this compound enantiomers is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Methodologies for achieving stereoselectivity include substrate-based diastereocontrol, where existing chiral centers in the starting material direct the formation of new stereocenters. For example, the bicyclocondensation of 3-aza-1,5-ketoacids with chiral amino alcohols can produce fused bicyclic lactam scaffolds with high levels of diastereocontrol. nih.gov Similarly, the synthesis of chiral piperazines has been achieved with complete diastereoselectivity through key steps like reductive amination and selective alkylation. researchgate.net These principles can be applied to the synthesis of the this compound core by using enantiomerically pure starting materials, such as chiral diamines or amino acids, to control the stereochemistry at the bridgehead and other stereogenic centers.
Polymer-supported synthesis, a cornerstone of solid-phase organic synthesis (SPOS), facilitates the rapid generation of compound libraries and simplifies purification processes. This approach has been successfully applied to the synthesis of related fused heterocycles, such as benzimidazolinopiperazinones. researchgate.net In this methodology, a starting material is anchored to a solid support (e.g., Wang resin), and subsequent reactions are carried out in solution. mdpi.com The excess reagents and by-products are then easily removed by filtration and washing, and the desired product is cleaved from the resin in the final step. This technique allows for the efficient synthesis of diverse this compound derivatives through tandem reactions like N-acyliminium ion cyclization followed by nucleophilic addition, with the potential for complete stereocontrol. researchgate.net
One-pot synthetic protocols combine multiple reaction steps into a single operation without isolating intermediates, thereby increasing efficiency, reducing waste, and saving time. nih.govorganic-chemistry.org Multi-component reactions are inherently one-pot processes. eurjchem.comekb.eg Beyond MCRs, sequential one-pot reactions can be designed to build the this compound scaffold. For instance, a protocol could involve an initial condensation to form a key intermediate, followed by the addition of another reagent to induce cyclization and ring fusion, all within the same reaction vessel. nih.gov The development of such protocols for pyrazole synthesis, for example, involves an initial (3+3)-annulation followed by a cascade of dehydration and ring contraction reactions to yield the final product. nih.govorganic-chemistry.org This strategy minimizes manual handling and purification steps, making it highly advantageous for generating libraries of analogs efficiently.
| Purification | Required at each step | Often only for the final product |
Derivatization and Functionalization Strategies of this compound
The this compound scaffold serves as a versatile template for chemical modification, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry. A range of derivatization and functionalization strategies have been developed to introduce diverse substituents at various positions of the bicyclic ring system. These modifications can significantly impact the compound's physicochemical properties, biological activity, and pharmacokinetic profile.
N-Alkylation and N-Arylation of the this compound Scaffold
A key strategy for the derivatization of the this compound core involves the substitution at the N-2 position of the hydantoin ring. This has been effectively demonstrated in the synthesis of a series of 2-aryl and 2-alkyl-7-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-ones. The general synthetic approach commences with the preparation of the intermediate 3-carbomethoxy-1-phenylpiperazine, which is then elaborated to construct the fused imidazo[1,5-a]pyrazin-3(2H)-one system. nih.gov
The introduction of alkyl and aryl substituents at the N-2 position is typically achieved through condensation reactions with appropriate isocyanates or by direct alkylation of an N-H precursor. For instance, the reaction of a suitable piperazine precursor with alkyl or aryl isocyanates leads to the formation of the corresponding N-substituted urea, which can then be cyclized to afford the desired 2-substituted hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones. Alternatively, direct N-alkylation of the this compound scaffold can be accomplished using various alkylating agents in the presence of a base.
A study by Toja et al. in 1984 detailed the synthesis of several 2-aryl and 2-alkyl-7-phenyl derivatives. nih.gov The synthetic pathway involved a multi-step sequence starting from aniline and methyl-2-chloroacrylate to yield the key intermediate, 3-carbomethoxy-1-phenylpiperazine. This intermediate was then further reacted to introduce the desired N-2 substituents and complete the bicyclic framework. The following table summarizes a selection of the synthesized derivatives and their respective substituents.
| Compound ID | R (Substituent at N-2) | R' (Substituent at N-7) |
| IIa | Methyl | Phenyl |
| IIb | Ethyl | Phenyl |
| IIc | Phenyl | Phenyl |
| IId | p-Tolyl | Phenyl |
| IIe | p-Chlorophenyl | Phenyl |
| IIf | p-Methoxyphenyl | Phenyl |
This table presents a selection of N-alkylated and N-arylated derivatives of 7-phenylthis compound as reported by Toja et al. (1984). nih.gov
Regioselective Functionalization at Different Ring Positions
While N-alkylation and N-arylation at the N-2 position are well-established, the regioselective functionalization at other positions of the this compound ring system presents a greater synthetic challenge. The presence of multiple potentially reactive C-H bonds necessitates the use of advanced synthetic methodologies to achieve site-selectivity.
Modern techniques in C-H bond functionalization offer promising avenues for the direct introduction of substituents at specific carbon atoms of the saturated heterocyclic core. acs.orgacs.orgthieme-connect.com For instance, transition-metal-catalyzed C-H activation could potentially enable the introduction of aryl or alkyl groups at positions C-1, C-5, C-6, C-7, or C-8. The regioselectivity of such reactions would be governed by factors such as the directing ability of nearby functional groups (e.g., the carbonyl group at C-3 or the nitrogen atoms), the steric environment of the C-H bonds, and the nature of the catalyst employed.
While specific examples of regioselective C-H functionalization on the this compound scaffold are not extensively documented in the literature, general principles derived from studies on other saturated N-heterocycles can be applied. For example, rhodium-catalyzed C-H activation has been successfully used for the direct functionalization of various nitrogen heterocycles. nih.gov Such approaches could potentially be adapted to achieve regioselective derivatization of the target scaffold, providing access to a wider range of analogues with novel substitution patterns.
Introduction of Exocyclic Moieties and Fused Ring Systems
The introduction of exocyclic moieties and the construction of fused ring systems represent advanced strategies for the structural diversification of the this compound core. These modifications can significantly alter the three-dimensional shape and rigidity of the molecule, which can have profound effects on its biological activity.
The synthesis of derivatives with exocyclic functionalities could be achieved by first introducing a reactive handle, such as a halogen or a hydroxyl group, at a specific position on the ring. This handle could then be further elaborated to introduce a variety of exocyclic groups. For example, a hydroxyl group could be oxidized to a ketone, which could then undergo Wittig-type reactions to introduce exocyclic double bonds.
The construction of fused ring systems would involve the formation of new rings annulated to the existing this compound framework. This could be accomplished through intramolecular cyclization reactions of appropriately functionalized derivatives. For instance, a derivative bearing a suitable tethered nucleophile and electrophile could be induced to cyclize, forming a new fused ring. While specific examples of such transformations on the this compound scaffold are scarce, similar strategies have been successfully employed in the synthesis of other complex heterocyclic systems. mdpi.comresearchgate.net
Synthesis of this compound Prodrugs and Pro-inhibitors
The development of prodrugs and pro-inhibitors is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a parent drug. For this compound derivatives, prodrug strategies could be employed to enhance properties such as oral bioavailability, metabolic stability, and targeted delivery.
Given the presence of a cyclic amide (lactam) functionality in the this compound structure, several prodrug approaches can be envisioned. One common strategy for lactam-containing drugs is the design of prodrugs that are activated by specific enzymes, such as β-lactamases, which are present in certain pathological conditions. duke.edunih.govnih.gov This approach allows for the targeted release of the active drug at the site of action, potentially reducing systemic side effects.
The design of pro-inhibitors often involves the modification of a key functional group in the parent inhibitor to render it inactive. This modification is designed to be reversible under specific physiological conditions, leading to the regeneration of the active inhibitor. For this compound based inhibitors, a pro-inhibitor could be designed by, for example, modifying the cyclic amide bond in a way that it can be cleaved by a specific enzyme to release the active inhibitor. nih.gov The design of such pro-inhibitors requires a detailed understanding of the target protein and the mechanism of inhibition.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Hexahydroimidazo 1,5 a Pyrazin 3 2h One Derivatives
Elucidation of Structural Modulations Governing Biological Activity
The biological activity of hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives is intricately linked to their structural features. Key insights have been gained through systematic modifications of the core scaffold, including the nature and position of substituents, as well as the compound's stereochemistry.
Influence of Substituent Nature and Position on Efficacy
Early research into this compound derivatives demonstrated that substitutions at the 2- and 7-positions of the heterocyclic core are critical for modulating pharmacological activity. A series of 2-aryl or 2-alkyl substituted 7-methyl-hexahydroimidazo[1,5-a]pyrazin-3(2H)-ones were synthesized and evaluated for their anti-inflammatory, coronary dilator, and central nervous system (CNS) depressant activities. nih.gov Similarly, the synthesis of 2-aryl or 2-alkyl-7-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-ones revealed effects on the central nervous system. nih.gov
In a related series of 1-chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives, which act as dual orexin (B13118510) receptor antagonists, the optimization of a pivotal phenethyl motif was found to be crucial for enhancing potency and brain penetration. nih.gov This highlights the importance of substituents on appended aromatic rings in fine-tuning the biological profile of these compounds.
To illustrate the impact of substitution, consider the following data on related imidazo-pyrazine derivatives:
| Compound | Substituent at Position 2 | Substituent at Position 7 | Other Substituents | Biological Activity |
| Derivative A | Aryl | Methyl | - | Anti-inflammatory, CNS depressant nih.gov |
| Derivative B | Alkyl | Methyl | - | Coronary dilator nih.gov |
| Derivative C | Aryl | Phenyl | - | CNS depressant nih.gov |
| Derivative D | Alkyl | Phenyl | - | CNS depressant nih.gov |
| Derivative E | Imidazole (B134444) | - | 1-Chloro, Phenethyl motif | Dual orexin receptor antagonist nih.gov |
Stereochemical Aspects in Biological Activity Modulation
The stereochemistry of the this compound scaffold plays a pivotal role in determining biological activity. The rigid, fused-ring system creates distinct three-dimensional arrangements of substituents that can significantly impact interactions with chiral biological macromolecules such as enzymes and receptors.
While specific stereochemical studies on this compound are not extensively detailed in publicly available literature, research on the closely related hexahydroimidazo[1,2-a]pyridine scaffold provides compelling evidence for the importance of stereoisomerism. In a study of four stereoisomers of a hexahydroimidazo[1,2-a]pyridine derivative, the configuration was found to be a key determinant of its insecticidal activity. rhhz.net The study further elucidated that the R configuration at positions C(5) and C(6) was advantageous for the observed biological effect. rhhz.net
This underscores the principle that specific stereoisomers of this compound derivatives are likely to exhibit differential potency and efficacy, making stereoselective synthesis and characterization a critical aspect of drug discovery in this chemical series.
Identification of Key Pharmacophoric Elements within the this compound Scaffold
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, key pharmacophoric elements can be inferred from the structure-activity relationship data. These elements likely include:
The Fused Heterocyclic Core: This rigid structure serves as a scaffold, positioning the appended functional groups in a defined spatial orientation.
Hydrogen Bond Acceptors: The carbonyl oxygen of the pyrazinone ring and the nitrogen atoms within the imidazole and pyrazine (B50134) rings can act as hydrogen bond acceptors, forming crucial interactions with biological targets.
Hydrogen Bond Donors: The N-H group in the imidazole ring of the unsubstituted scaffold can function as a hydrogen bond donor.
Substituent Vectors: The positions on the scaffold where substitutions are made (e.g., positions 2 and 7) are critical vectors for introducing functionality that can modulate potency, selectivity, and pharmacokinetic properties. These substituents can introduce hydrophobic regions, additional hydrogen bonding sites, or charged groups.
Mechanistic Insights into Biological Interactions
Understanding how this compound derivatives interact with their biological targets at a molecular level is crucial for the rational design of more effective and selective compounds.
Analysis of Binding Modes to Biological Targets (e.g., enzyme active sites)
Detailed analyses of the binding modes of this compound derivatives with specific biological targets are not extensively documented in the public domain. However, the principles of such interactions can be illustrated by molecular docking studies performed on other heterocyclic compounds. For instance, in studies of quinoxaline (B1680401) derivatives targeting the epidermal growth factor receptor (EGFR), molecular docking revealed that the most potent compounds form strong binding interactions within the active site of the protein. nih.gov Similarly, docking studies of phthalimide-1,2,3-triazole hybrids as tyrosinase inhibitors confirmed that the active compounds accumulate in the enzyme's active site. researchgate.net
These studies typically reveal key interactions such as:
Hydrogen Bonds: Formed between polar groups on the ligand and amino acid residues in the target's binding pocket.
Hydrophobic Interactions: Between nonpolar regions of the ligand and hydrophobic residues of the target.
Pi-stacking: Interactions between aromatic rings on the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan in the target.
It is anticipated that this compound derivatives would engage their biological targets through a combination of these interactions, with the specific pattern determining the binding affinity and selectivity.
Structure-Based Rational Design Principles
Structure-based rational drug design utilizes the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. While specific examples of the application of this approach to the this compound scaffold are not detailed in the available literature, the general principles are well-established.
The process typically involves:
Target Identification and Validation: Identifying a biologically relevant target, such as an enzyme or receptor.
Structural Determination: Obtaining the three-dimensional structure of the target, often through X-ray crystallography or cryo-electron microscopy.
Binding Site Analysis: Identifying and characterizing the binding pocket of the target.
In Silico Screening or de Novo Design: Using computational methods to either screen virtual libraries of compounds for potential binders or to design novel molecules that are complementary in shape and chemical properties to the binding site.
Chemical Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity.
Iterative Optimization: Using the biological data and, if possible, co-crystal structures of the ligand-target complex to refine the design and improve the compound's properties.
The application of these principles to the this compound scaffold would enable the targeted optimization of derivatives for specific biological activities, moving beyond traditional trial-and-error approaches.
Biological Activities and Mechanistic Research on Hexahydroimidazo 1,5 a Pyrazin 3 2h One and Its Analogs Excluding Clinical Data
Enzyme Inhibition Studies
The unique structural features of the hexahydroimidazo[1,5-a]pyrazine core have made it an attractive starting point for designing enzyme inhibitors. While research on the parent compound is limited, its analogs have been investigated for their inhibitory potential against various enzymes.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Mechanisms and Potency
While direct studies on the DPP-IV inhibitory activity of Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one are not prevalent in the reviewed literature, the broader class of pyrazine-containing heterocycles has shown promise. For instance, a series of (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro wikipedia.orgnih.govnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine derivatives have been identified as potent and orally active DPP-IV inhibitors. These compounds are being explored for the treatment of type 2 diabetes. The mechanism of DPP-IV inhibition by these classes of compounds typically involves binding to the active site of the enzyme, thereby preventing the degradation of incretin (B1656795) hormones like GLP-1 and GIP. This leads to enhanced insulin (B600854) secretion and improved glucose homeostasis.
It is important to note that these potent inhibitors, while containing a pyrazine (B50134) ring, are structurally distinct from this compound. Further research is required to determine if the specific scaffold of this compound imparts any significant DPP-IV inhibitory activity.
Other Relevant Enzyme Targets and Inhibition Kinetics
Research into analogs of the broader imidazopyrazine class has revealed inhibitory activity against other enzymes. Notably, derivatives of the isomeric imidazo[1,2-a]pyrazine (B1224502) scaffold have been investigated. For example, certain imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancer. researchgate.net Additionally, some imidazo-[1,2-a]-pyrazin-3-(7H)-imine derivatives have been found to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, suggesting potential applications in pain and inflammation management. nih.gov
A study on imidazo[1,2-a]pyrazine derivatives also identified a compound, referred to as A4, as a potential inhibitor of the influenza virus nucleoprotein (NP). nih.gov This compound was found to bind directly to the viral NP, inducing its clustering and preventing its accumulation in the nucleus, which is essential for viral replication. nih.gov The inhibitory effects on these enzymes highlight the versatility of the imidazopyrazine core in designing targeted enzyme inhibitors.
Signaling Pathway Modulation
The ability of small molecules to modulate cellular signaling pathways is a cornerstone of modern drug discovery. Analogs of this compound have been specifically designed to interact with key components of important signaling cascades.
Hedgehog (Hh) Signaling Pathway Antagonism and Mechanisms of Action
A significant finding in the exploration of hexahydroimidazo[1,5-a]pyrazine analogs is the discovery of potent antagonists of the Hedgehog (Hh) signaling pathway. The Hh pathway is a critical regulator of embryonic development and its aberrant reactivation in adults is implicated in several types of cancer. ttu.edu
A notable example is the compound MK-5710, an (8aS)-8a-methyl-1,3-dioxo-2-[(1S,2R)-2-phenylcyclopropyl]-N-(1-phenyl-1H-pyrazol-5-yl)hexahydro-imidazo[1,5-a]pyrazine-7(1H)-carboxamide. ttu.edu This compound was identified as a potent antagonist of Smoothened (Smo), a key transmembrane protein in the Hh pathway. ttu.edu The mechanism of action involves the binding of the antagonist to Smo, which prevents the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes. ttu.edunih.gov
Early research on related unsubstituted bicyclic tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-diones revealed that while they were effective in vivo, they were prone to epimerization in plasma. ttu.edu The development of MK-5710 involved the strategic alkylation at the C-8 position of the hexahydroimidazo[1,5-a]pyrazine core, which successfully blocked this epimerization and resulted in a more stable and potent drug candidate. ttu.edu
Table 1: Potency of Selected Hedgehog Pathway Antagonists
| Compound | Target | Potency (IC₅₀) | Assay |
|---|---|---|---|
| Cyclopamine | Smoothened | 46 nM | Hh cell assay |
| Vismodegib (GDC-0449) | Smoothened | 3 nM | Not specified |
| Itraconazole | Hedgehog Signaling | ~800 nM | Not specified |
This table presents data for known Hedgehog pathway antagonists to provide context for the potency of such inhibitors. Specific IC₅₀ values for MK-5710 were not detailed in the provided search results.
Investigation of Other Cellular Signaling Cascades
Beyond the Hedgehog pathway, derivatives of the related tetrahydroimidazo[1,2-a]pyrazine scaffold have been shown to modulate other signaling pathways. A study on the dimeric form of a tetrahydroimidazo[1,2-a]pyrazine derivative, BIM-46187, identified it as a preferential inhibitor of Gαq proteins. researchgate.net Gαq proteins are a family of G proteins that play a crucial role in various cellular signaling processes by activating phospholipase C-β. The study found that these compounds could silence Gαq protein activity, although they also exhibited some cellular toxicity. researchgate.net This research points to the potential of the imidazopyrazine scaffold to be adapted for the modulation of G protein-coupled receptor (GPCR) signaling pathways.
Antimicrobial Activity Research
The search for novel antimicrobial agents is a global health priority. While direct evidence for the antimicrobial activity of this compound is lacking in the available literature, studies on related imidazopyrazine structures have shown promising results.
A series of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives were synthesized and screened for their antimicrobial activity. asianpubs.org Several of these compounds exhibited promising activity against various microbial strains. asianpubs.org In another study, novel triazolo[4,3-a]pyrazine derivatives were synthesized and tested for their antibacterial properties against Staphylococcus aureus and Escherichia coli. mdpi.com One compound, in particular, showed antibacterial activity comparable to the antibiotic ampicillin. mdpi.com Furthermore, pyrazine-2-carboxamides have been investigated for their activity against extensively drug-resistant Salmonella Typhi. mdpi.com
These findings suggest that the broader imidazopyrazine scaffold could be a valuable template for the development of new antimicrobial agents. However, it is crucial to conduct specific studies on this compound and its direct analogs to determine their potential in this therapeutic area.
Table 2: Antimicrobial Activity of Selected Imidazopyrazine Analogs
| Compound Class | Organism(s) | Activity/MIC |
|---|---|---|
| N-arylimidazo[1,2-a]pyrazine-2-carboxamides | Various microbial strains | Promising activity |
| Triazolo[4,3-a]pyrazine derivative (2e) | S. aureus | MIC: 32 µg/mL |
| Triazolo[4,3-a]pyrazine derivative (2e) | E. coli | MIC: 16 µg/mL |
Antiviral Activity Research
The structural framework of imidazo[1,5-a]pyrazine (B1201761) has also served as a basis for the development of novel antiviral agents.
A series of imidazo[1,2-a]pyrazine derivatives have been identified as having potent and broad-spectrum anti-influenza activity. acs.orgnih.gov One of the most promising compounds, derivative A4, was effective against a panel of influenza A and B viruses, including the oseltamivir-resistant A/H1N1/pdm09 strain. nih.gov The antiviral potency of A4 was demonstrated to be unaffected by mutations that confer resistance to existing drugs. nih.gov
In research concerning coronaviruses, a series of 2-phenylimidazo[1,2-a]pyrazin-3-amine (B3028699) derivatives were synthesized and evaluated for their inhibitory activity against human coronavirus 229E (HCoV-229E). One compound, in particular, demonstrated good anti-coronaviral activity with a 50% inhibitory concentration (IC₅₀) of 56.96 µM and a selectivity index of 7.14. tsijournals.com
Furthermore, pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors have been developed and shown to possess antiviral activity against several RNA viruses. biorxiv.org
| Compound Class | Virus | Observed Activity | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine derivative A4 | Influenza A and B viruses (including oseltamivir-resistant strains) | Potent and broad-spectrum inhibition. | acs.orgnih.gov |
| 2-Phenylimidazo[1,2-a]pyrazin-3-amine derivative | Human coronavirus 229E | Good anti-coronaviral activity (IC₅₀ = 56.96 µM). | tsijournals.com |
| Pyrazolo[1,5-a]pyrimidine-based macrocycles | Various RNA viruses | Demonstrated antiviral activity. | biorxiv.org |
For the anti-influenza imidazo[1,2-a]pyrazine derivative A4, the mechanism of action has been investigated. Indirect immunofluorescence assays revealed that this compound induces the clustering of the viral nucleoprotein (NP) and prevents its accumulation in the nucleus. acs.orgnih.gov Further binding analyses, including surface plasmon resonance and molecular docking simulations, confirmed that A4 directly binds to the viral NP. nih.gov By targeting the nucleoprotein, the compound disrupts a critical step in the viral replication cycle.
Computational and Theoretical Investigations of Hexahydroimidazo 1,5 a Pyrazin 3 2h One
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the fundamental electronic properties and reactivity of a molecular system. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed insights into electron distribution and energy levels.
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and optimized geometry of molecules. scirp.orgasianpubs.org By approximating the electron density of the system, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. asianpubs.org For the Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one scaffold, DFT at a level like B3LYP with a basis set such as 6-311G(d,p) would be used to find the lowest energy conformation of the molecule. asianpubs.org
The optimized geometry provides a three-dimensional model of the molecule, which is foundational for all other computational analyses. The electronic properties derived from these calculations, such as the distribution of electron density, are visualized using Molecular Electrostatic Potential (MEP) maps. scirp.orgasianpubs.org These maps indicate regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting sites of intermolecular interactions. scirp.org
Below is a table representing typical data obtained from a DFT geometry optimization for a heterocyclic compound similar to this compound.
| Parameter | Atom Pair/Trio | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| C-N (amide) | ~1.35 Å | |
| C-N (piperazine) | ~1.47 Å | |
| N-N | ~1.45 Å | |
| Bond Angle | O=C-N | ~125° |
| C-N-C | ~118° | |
| Dihedral Angle | C-N-C-C | Varies with ring conformation |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scirp.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. scirp.orgasianpubs.org
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates a molecule that is more polarizable and reactive. DFT calculations are commonly used to determine the energies of these frontier orbitals. scirp.orgscispace.com For this compound, analysis would reveal how the fused ring system and the carbonyl group influence the spatial distribution and energy of the HOMO and LUMO, thereby governing its reactive properties. scispace.comresearchgate.net
The following table illustrates the type of data generated from an FMO analysis.
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Indicates electron-donating capability. Localized primarily on the piperazine (B1678402) nitrogen atoms. |
| LUMO | +1.5 | Indicates electron-accepting capability. Localized mainly around the carbonyl group and adjacent atoms. |
| Energy Gap (ΔE) | 8.0 | Suggests high molecular stability. |
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the entire reaction pathway from reactants to products. beilstein-journals.org This involves identifying and calculating the energies of all intermediates and, crucially, the transition states that connect them. The synthesis of the this compound core often involves a key intramolecular cyclization step. nih.govmdpi.com
Theoretical methods like DFT can be used to map the potential energy surface of this cyclization. By locating the transition state structure and calculating its energy, chemists can determine the activation energy barrier for the reaction. This information helps in understanding the reaction kinetics and optimizing experimental conditions, such as temperature and catalysts. For instance, a plausible synthetic route for a derivative involves the cyclization of a methyl (1-methylpiperazin-3-yl)methylcarbamate intermediate. nih.gov Computational analysis of this pathway would confirm the feasibility of the proposed mechanism and could reveal potential side reactions by comparing the energy barriers of different competing pathways. beilstein-journals.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These studies are fundamental in drug discovery and medicinal chemistry.
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a binding energy or docking score. mdpi.comuomustansiriyah.edu.iq The process involves generating a multitude of possible binding poses for the this compound scaffold within the active site of a chosen biological target. nih.gov A scoring function then evaluates each pose based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces.
The results of a docking study can identify key amino acid residues in the protein's binding pocket that interact with the ligand. mdpi.comnih.gov This provides a structural hypothesis for the molecule's biological activity and guides the design of new derivatives with improved potency and selectivity. For example, docking this compound into a hypothetical kinase active site might reveal hydrogen bonds between the carbonyl oxygen and a backbone NH group, as well as interactions with the piperazine nitrogen. nih.govresearchgate.net
A typical output from a docking analysis is summarized in the table below.
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Kinase X | -8.2 | Lys72 | Hydrogen Bond (with C=O) |
| Asp184 | Ionic Interaction (with protonated N) | ||
| Leu130 | Hydrophobic Interaction |
The this compound molecule is not planar and possesses significant conformational flexibility, particularly within its saturated piperazine ring. Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. Understanding the preferred three-dimensional shape of the scaffold is critical because only specific conformations may be able to bind effectively to a biological target. nih.gov
Molecular mechanics or quantum chemical methods can be used to systematically explore the conformational space of the molecule. This analysis identifies low-energy, stable conformations and the energy barriers to interconversion between them. For the piperazine ring within the scaffold, conformations such as chair, boat, and twist-boat would be analyzed. The results of this analysis are essential for more accurate molecular docking studies, as using a single, arbitrary conformation can lead to misleading predictions. nih.gov Incorporating an ensemble of low-energy conformations provides a more realistic model of the ligand's behavior in a flexible binding site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or property-based features of a series of compounds with their biological activities. For the imidazo[1,5-a]pyrazine (B1201761) scaffold, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects.
While a specific QSAR model for this compound is not documented, research on related imidazo[1,5-a]pyrazine derivatives offers significant insights. For instance, 3D-QSAR studies on 8-amino-imidazo[1,5-a]pyrazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors have highlighted the importance of steric and hydrophobic interactions in determining the inhibitory activity. researchgate.net These studies employ Gaussian and field-based models to generate contour maps that visualize the regions around the molecule where steric bulk or hydrophobicity is favorable or unfavorable for activity. researchgate.net
A QSAR study on a series of substituted pyrido[3,2-b]pyrazinones as potent and selective PDE-5 inhibitors revealed that the topology of the molecules is crucial for their inhibitory activity. The models generated in this study indicated that increasing molecular refractivity and the number of carbons connected to aromatic rings could enhance PDE-5 inhibition.
In a typical QSAR study of heterocyclic compounds, a variety of molecular descriptors are calculated to represent the molecules numerically. These descriptors can be broadly categorized as follows:
Topological descriptors: These describe the atomic connectivity within the molecule, such as molecular weight, atom counts, and connectivity indices.
Geometric descriptors: These relate to the 3D shape of the molecule, including molecular surface area and volume.
Electronic descriptors: These quantify the electronic properties, such as HOMO/LUMO energies, dipole moment, and partial atomic charges.
Hybrid descriptors: These combine different types of information, such as charged partial surface area descriptors.
The table below illustrates the types of descriptors commonly employed in QSAR studies of related heterocyclic systems.
| Descriptor Type | Examples | Relevance to Biological Activity |
| Topological | Molecular Weight, Wiener Index | Relates to the overall size and shape of the molecule, which can influence binding to a target protein. |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Influences the molecule's reactivity and ability to participate in electrostatic interactions with the biological target. |
| Steric | Molar Refractivity, Sterimol Parameters | Describes the spatial arrangement of atoms and groups, which is critical for fitting into a binding pocket. |
| Hydrophobic | LogP | Quantifies the molecule's lipophilicity, affecting its ability to cross cell membranes and interact with hydrophobic pockets. |
Spectroscopic Property Prediction and Correlation
Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and in the interpretation of experimental data.
Theoretical Prediction of Vibrational (IR, Raman) and NMR Spectra
The theoretical prediction of the vibrational and NMR spectra of this compound can be performed using various quantum chemical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger) is a common and effective approach for these calculations.
Vibrational Spectra (IR and Raman): The calculation of vibrational frequencies involves optimizing the molecular geometry to a minimum on the potential energy surface and then computing the second derivatives of the energy with respect to the nuclear coordinates. The resulting frequencies correspond to the fundamental vibrational modes of the molecule. The intensities of the IR and Raman bands can also be calculated, allowing for the generation of a theoretical spectrum.
For a molecule like this compound, key vibrational modes would include:
N-H stretching vibrations in the imidazole (B134444) and pyrazine (B50134) rings.
C=O stretching of the lactam group.
C-N stretching vibrations within the bicyclic system.
CH2 scissoring and rocking modes of the saturated rings.
Theoretical studies on related imidazo[1,2-a]pyrazinediones have shown that DFT calculations can effectively predict IR spectra. bldpharm.com It was found that scaling the calculated wavenumbers with a factor (e.g., 0.959 for B3LYP/6-31G(d)) can improve the agreement with experimental data. bldpharm.com
NMR Spectra: The prediction of NMR chemical shifts (¹H and ¹³C) is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. This involves calculating the isotropic magnetic shielding constants for each nucleus, which are then referenced to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
For this compound, theoretical NMR predictions would be sensitive to the conformation of the saturated rings. Studies on imidazoles and pyrazoles have demonstrated that GIAO calculations can accurately reproduce experimental chemical shifts and can be used to study the effects of protonation and solvent on the NMR spectra. vulcanchem.com
The following table provides a hypothetical example of predicted vibrational frequencies for the key functional groups of this compound, based on typical ranges observed for similar compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Unscaled) |
| N-H (Amide) | Stretching | ~3400 - 3500 |
| C-H (Aliphatic) | Stretching | ~2850 - 3000 |
| C=O (Lactam) | Stretching | ~1650 - 1700 |
| C-N | Stretching | ~1200 - 1350 |
Correlation of Computational Data with Experimental Spectroscopic Observations
A critical aspect of computational spectroscopy is the correlation of predicted spectra with experimentally measured data. This correlation serves to validate the computational methodology and can aid in the definitive assignment of experimental signals.
Due to the lack of publicly available experimental IR, Raman, and NMR spectra for this compound, a direct correlation for this specific compound cannot be presented. However, the principles of such a correlation can be illustrated with data for a related heterocyclic compound, 2-aminopyrimidine, for which both experimental and computational data are available.
The process typically involves:
Recording the experimental spectra (FTIR, FT-Raman, ¹H-NMR, ¹³C-NMR).
Performing quantum chemical calculations (e.g., DFT) to predict the spectra.
Applying a scaling factor to the calculated vibrational frequencies to account for anharmonicity and other systematic errors.
Comparing the predicted and experimental spectra, looking for agreement in the positions and relative intensities of the peaks.
The table below shows a comparison between experimental and calculated vibrational frequencies for 2-aminopyrimidine, demonstrating the level of agreement that can be achieved.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (Scaled) |
| N-H symmetric stretch | 3430 | 3435 |
| Ring stretching | 1594 | 1590 |
| NH₂ scissoring | 1655 | 1650 |
| Ring breathing | 991 | 995 |
Similarly, for NMR, a plot of calculated versus experimental chemical shifts should yield a linear relationship with a slope close to 1 and a high correlation coefficient (R²), indicating a strong correlation.
While direct experimental data for this compound is needed for a conclusive analysis, the established computational methodologies provide a robust framework for predicting and understanding its spectroscopic properties. Future experimental work on this compound would be highly valuable to validate these theoretical predictions.
Advanced Spectroscopic and Structural Elucidation Research for Novel Hexahydroimidazo 1,5 a Pyrazin 3 2h One Derivatives
X-Ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of Hexahydroimidazo[1,5-a]pyrazin-3(2h)-one, this technique can unambiguously establish the molecular conformation, including the stereochemistry of chiral centers, bond lengths, bond angles, and torsional angles. The resulting crystal structure provides an exact and detailed model of the molecule in the solid state.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the calculation of the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.
For a bicyclic system like this compound, X-ray crystallography can reveal the fusion stereochemistry of the imidazo and pyrazine (B50134) rings, the puckering of the six-membered ring, and the orientation of any substituents. This information is invaluable for structure-activity relationship (SAR) studies.
Hypothetical Crystallographic Data for a Derivative:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.567 |
| b (Å) | 12.345 |
| c (Å) | 9.876 |
| β (°) | 105.4 |
| Volume (ų) | 1005.6 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.325 |
Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.
Advanced NMR Techniques for Solution-State Conformation and Dynamics
While X-ray crystallography provides a static picture in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for studying the structure and dynamics of molecules in solution. For derivatives of this compound, a combination of one-dimensional (¹H, ¹³C) and advanced two-dimensional NMR techniques is essential for complete structural assignment and conformational analysis.
¹H and ¹³C NMR: These fundamental experiments provide information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and signal multiplicities help in identifying the basic carbon skeleton and the attached protons.
Correlation Spectroscopy (COSY): This 2D technique establishes proton-proton coupling correlations, allowing for the tracing of spin systems within the molecule and identifying neighboring protons.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of protons to their attached carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is crucial for piecing together the molecular structure, especially in connecting different spin systems.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques are powerful tools for determining the spatial proximity of protons. The detection of NOE or ROE cross-peaks between protons indicates that they are close in space, even if they are not directly bonded. This information is vital for elucidating the solution-state conformation and stereochemistry of the molecule.
Illustrative ¹H NMR Data for a Hypothetical Derivative:
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| H-1a | 3.25 | dd | 12.5, 4.2 |
| H-1b | 2.98 | t | 12.5 |
| H-5a | 3.65 | ddd | 11.8, 5.5, 2.1 |
| H-5b | 3.42 | dt | 11.8, 3.8 |
| H-6a | 2.88 | m | |
| H-6b | 2.75 | m | |
| H-7a | 3.10 | m | |
| H-7b | 2.95 | m | |
| H-8a | 4.15 | d | 8.5 |
Note: This table represents hypothetical data to illustrate the type of information obtained from ¹H NMR.
Mass Spectrometry for Mechanistic Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of this compound derivatives and for gaining insights into their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy.
In the context of mechanistic pathway elucidation, MS can be used to identify intermediates and byproducts in the synthesis of these compounds. By analyzing the mass spectra of reaction mixtures at different time points, it is possible to propose and support a reaction mechanism.
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. In an MS/MS experiment, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. The fragmentation pattern is often characteristic of a particular molecular structure. For the this compound core, characteristic fragmentation pathways would likely involve cleavages of the pyrazine and imidazole (B134444) rings.
Common Fragmentation Pathways for Heterocyclic Compounds:
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| [M+H]⁺ | [M+H - 28]⁺ | CO | Loss of carbonyl group |
| [M+H]⁺ | [M+H - 43]⁺ | CH₃N₂ | Cleavage of imidazole ring |
| [M+H]⁺ | [M+H - 57]⁺ | C₂H₅N₂ | Cleavage of pyrazine ring |
Note: This table provides a generalized example of potential fragmentation patterns for such heterocyclic systems.
Surface-Enhanced Raman Spectroscopy (SERS) for Ultrasensitive Detection and Interaction Studies
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed chemical information about molecules adsorbed on or near the surface of plasmonic nanostructures (typically gold or silver). SERS can enhance the Raman signal by several orders of magnitude, enabling the detection of molecules at very low concentrations.
For this compound derivatives, SERS could be employed for:
Ultrasensitive Detection: Developing analytical methods for the detection of trace amounts of these compounds in various matrices.
Interaction Studies: Investigating the interaction of these molecules with biological targets, such as proteins or nucleic acids. The changes in the SERS spectrum upon binding can provide insights into the binding mechanism and the specific functional groups involved in the interaction.
Orientation on Surfaces: The enhancement of specific vibrational modes in a SERS spectrum can provide information about the orientation of the molecule with respect to the nanoparticle surface.
The SERS spectrum provides a unique vibrational fingerprint of the molecule, with specific peaks corresponding to different functional groups and vibrational modes.
Characteristic Raman Bands for Organic Molecules:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3000 | C-H stretch | Aromatic/Unsaturated |
| 3000-2850 | C-H stretch | Aliphatic |
| 1750-1650 | C=O stretch | Carbonyl (Amide) |
| 1650-1550 | C=N stretch | Imine/Imidazole |
| 1300-1000 | C-N stretch | Amine/Amide |
| 1200-800 | Ring breathing modes | Heterocyclic rings |
Note: This table lists general regions for characteristic Raman bands and is not specific to the title compound.
Future Directions and Emerging Research Avenues for Hexahydroimidazo 1,5 a Pyrazin 3 2h One
Exploration of Novel Biological Targets and Therapeutic Areas
Initial investigations into the pharmacological profile of hexahydroimidazo[1,5-a]pyrazin-3(2h)-one derivatives have revealed a spectrum of biological activities, including anti-inflammatory, coronary dilator, and central nervous system (CNS) depressant effects nih.gov. These early findings provide a solid foundation for expanding the therapeutic applications of this scaffold. Future research is poised to explore a more diverse range of biological targets, driven by a deeper understanding of the structure-activity relationships (SAR) of this heterocyclic system.
One promising avenue is the development of selective inhibitors for bromodomain-containing proteins, such as BRD9. The imidazo[1,5-a]pyrazin-8(7H)-one core has been identified as a potent scaffold for BRD9 inhibition, with derivatives showing significant anti-proliferative effects in cancer cell lines nih.gov. Further exploration of the this compound core in this context could lead to the discovery of novel epigenetic modulators for the treatment of various malignancies.
Another area of significant potential is in the treatment of neurodegenerative diseases and ischemic stroke. The c-Src inhibitory activity of imidazo[1,5-a]pyrazine (B1201761) derivatives has been linked to neuroprotective effects in in-vivo models of acute ischemic stroke nih.gov. By analogy, the hexahydro-variant of this scaffold could be systematically investigated for its ability to modulate key kinases involved in neuronal signaling and survival pathways. The development of derivatives with high CNS penetration will be crucial for translating these findings into viable therapeutic agents.
The following table summarizes potential novel biological targets for this compound derivatives based on the activities of related imidazopyrazine scaffolds.
| Biological Target Family | Specific Example(s) | Potential Therapeutic Area |
| Kinases | c-Src, Aurora Kinases | Ischemic Stroke, Oncology |
| Bromodomains | BRD9 | Oncology, Inflammatory Diseases |
| G-Protein Coupled Receptors | Neuropeptide Y1 Receptor (NPY1R) | Oncology, CNS Disorders |
| Ion Channels | - | Neuropathic Pain, Cardiovascular Diseases |
Development of Advanced Asymmetric Synthetic Methodologies
The stereochemistry of the this compound core is a critical determinant of its biological activity. Consequently, the development of advanced asymmetric synthetic methodologies is paramount for accessing enantiomerically pure derivatives for pharmacological evaluation. While classical synthetic routes have been established, future efforts will likely focus on more efficient and stereoselective approaches.
Chiral Pool Synthesis: A viable strategy involves the utilization of readily available chiral starting materials, such as amino acids and their derivatives. For instance, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved from R-(–)-phenylglycinol, which can serve as a key intermediate for the construction of the chiral this compound scaffold nih.gov. This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
Catalytic Enantioselective Approaches: The development of catalytic enantioselective methods offers a more versatile and atom-economical alternative to chiral pool synthesis. Palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones has been successfully employed for the synthesis of α-tertiary piperazin-2-ones, which are precursors to chiral piperazines nih.gov. The application of similar transition-metal catalyzed reactions to intermediates in the synthesis of this compound could provide a powerful tool for generating stereochemical diversity.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. Organocatalytic approaches, such as those employing chiral Brønsted acids or bases, can be envisioned for the enantioselective construction of the imidazopiperazine core nih.gov. For example, an organocatalytic Michael addition to a suitable α,β-unsaturated precursor could establish a key stereocenter in a highly enantioselective manner.
The table below outlines some of the promising advanced asymmetric synthetic methodologies that could be applied to the synthesis of chiral this compound derivatives.
| Methodology | Key Features | Potential Application |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Synthesis of specific enantiomers based on the chirality of the starting material. |
| Catalytic Enantioselective Approaches | Employs chiral transition metal catalysts for high stereocontrol. | Versatile synthesis of a wide range of enantiomerically enriched derivatives. |
| Organocatalysis | Uses small, metal-free organic molecules as catalysts. | Environmentally friendly and often provides complementary selectivity to metal catalysis. |
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the exploration of the this compound scaffold stands to benefit significantly from these computational tools. These technologies can accelerate the design-make-test-analyze cycle by predicting the properties of virtual compounds and generating novel molecular structures with desired biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By training ML models on existing datasets of this compound derivatives and their corresponding biological activities, it is possible to develop robust QSAR models youtube.comnih.gov. These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Predictive Modeling of ADMET Properties: A significant challenge in drug discovery is the high attrition rate of drug candidates due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be trained to predict these properties for virtual compounds, allowing for the early identification and elimination of molecules with a high likelihood of failure. This in silico screening can significantly reduce the time and cost associated with drug development.
The following table highlights the key applications of AI and ML in the future research of this compound.
| AI/ML Application | Description | Impact on Research |
| QSAR Modeling | Develops predictive models for biological activity based on chemical structure. | Prioritizes the synthesis of the most promising drug candidates. |
| De Novo Design | Generates novel molecular structures with desired properties. | Expands the chemical space of potential drug candidates beyond existing libraries. |
| ADMET Prediction | Predicts the pharmacokinetic and toxicity profiles of virtual compounds. | Reduces the attrition rate of drug candidates in later stages of development. |
Bio-conjugation and Prodrug Design for Enhanced Research Probes
To further elucidate the mechanism of action and explore the therapeutic potential of this compound, the development of sophisticated research probes is essential. Bio-conjugation and prodrug design are two powerful strategies that can be employed to create such tools.
Bio-conjugation for Targeted Delivery and Imaging: By attaching a this compound derivative to a targeting moiety, such as an antibody or a peptide, it is possible to achieve selective delivery to specific cells or tissues. This approach can enhance the therapeutic index of the compound and reduce off-target effects. Furthermore, the conjugation of a fluorescent dye or a radiolabel can enable the visualization of the compound's distribution and target engagement in biological systems.
Prodrug Design for Improved Pharmacokinetics: The physicochemical properties of a drug molecule, such as its solubility and permeability, can significantly impact its pharmacokinetic profile. Prodrug design involves the chemical modification of a drug to create an inactive derivative that is converted to the active form in vivo researchgate.net. For this compound, a prodrug strategy could be employed to improve its oral bioavailability, prolong its duration of action, or enhance its penetration across the blood-brain barrier. For example, the introduction of a cleavable promoiety at one of the nitrogen atoms could modulate the compound's lipophilicity and solubility.
The table below provides an overview of potential bio-conjugation and prodrug strategies for this compound.
| Strategy | Approach | Desired Outcome |
| Bio-conjugation | Covalent attachment to a targeting moiety (e.g., antibody, peptide). | Targeted delivery to specific cells or tissues. |
| Covalent attachment to a fluorescent dye or radiolabel. | Visualization of drug distribution and target engagement. | |
| Prodrug Design | Introduction of a bioreversible promoiety. | Improved solubility, permeability, and oral bioavailability. |
| Design of a CNS-targeted prodrug. | Enhanced penetration across the blood-brain barrier. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for hexahydroimidazo[1,5-a]pyrazin-3(2H)-one derivatives, and how are intermediates characterized?
- Methodological Answer : Derivatives are synthesized via multi-step reactions, such as coupling with carboxylic acids (e.g., ursodeoxycholic acid) using carbodiimide-based activation (General Procedure D) . Key intermediates, like 3-carbomethoxy-1-phenylpiperazine, are characterized via NMR, HRMS, and elemental analysis. For example, regioselective annulation of (thio)hydantoins with tetrahydroisoquinolines yields fused scaffolds, validated by spectral data and X-ray crystallography .
Q. How are structural isomers and enantiomers resolved for imidazo-pyrazine derivatives?
- Methodological Answer : Chiral separation is achieved using supercritical fluid chromatography (SFC) with Daicel IBN columns under isocratic conditions (e.g., 40% MeOH/CO₂). Enantiomeric excess (>95%) is quantified via UV detection at 257 nm . Isomer admixtures, such as those observed in thiazole derivatives, are isolated via silica gel chromatography and confirmed by ¹H NMR .
Q. What in vitro assays are used to evaluate the biological activity of these compounds?
- Methodological Answer : Antiproliferative activity is assessed against cancer cell lines (e.g., HEPG2-1 liver carcinoma) using MTT assays. IC₅₀ values are calculated for derivatives like pyrazolo[1,5-a]pyrimidine 7c (IC₅₀ = 2.70 µM) and thiadiazole 18a (IC₅₀ = 4.90 µM), with triplicates to ensure statistical validity .
Advanced Research Questions
Q. How do substituent modifications influence the biological activity of imidazo-pyrazine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that 2-aryl/alkyl substitutions (e.g., 2-(3,5-dichlorobenzyl)) enhance enzyme inhibition (e.g., autotaxin) by mimicking endogenous modulators . Conversely, bulky groups like tert-butyldimethylsilyl reduce CNS activity compared to Zetidoline analogs . Computational docking (e.g., AutoDock Vina) is used to predict binding modes to targets like BACE1 for neurodegenerative drug candidates .
Q. What strategies address discrepancies in biological activity across studies?
- Methodological Answer : Contradictions (e.g., reduced CNS activity vs. potent antitumor effects) are analyzed by comparing assay conditions (e.g., cell line specificity) and pharmacokinetic properties. For example, lipophilicity adjustments via trifluoroacetate salt formation (C₈H₁₀F₃N₃O₂) improve solubility but may alter blood-brain barrier penetration . Meta-analyses of IC₅₀ datasets and molecular dynamics simulations help identify confounding factors .
Q. How are in vivo pharmacokinetic properties optimized for these compounds?
- Methodological Answer : Lead compounds are modified via prodrug strategies (e.g., esterification of hydroxyl groups) to enhance bioavailability. Pharmacokinetic parameters (t₁/₂, Cmax) are measured in rodent models using LC-MS/MS. For instance, 1,3-dioxo derivatives show improved plasma stability due to reduced hepatic clearance . Metabolite identification via HRMS/MS guides further optimization .
Q. What multi-component reactions enable the synthesis of complex imidazo-pyrazine scaffolds?
- Methodological Answer : Parallel annulation of (thio)hydantoins with tetrahydroisoquinolines or pyrrolidines generates fused scaffolds (e.g., hexahydroimidazo[1,5-b]pyrrolo[3,4-c]isoquinolines) in one pot. Reaction conditions (e.g., solvent polarity, temperature) are optimized via DoE (Design of Experiments) to maximize yield (>70%) and purity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
